molecular formula C20H16N4O2 B4516987 N-(1H-indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(1H-indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B4516987
M. Wt: 344.4 g/mol
InChI Key: OZONNXLPBGNXCR-UHFFFAOYSA-N
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Description

N-(1H-Indol-6-yl)-2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a novel synthetic compound designed for research purposes, featuring a molecular hybrid of an indole and a pyridazinone. These scaffolds are frequently investigated in medicinal chemistry for their potential biological activities. Indole derivatives are a significant class of heterocycles found in many bioactive molecules and are often explored for their antitumor and neurological properties . The pyridazinone moiety is a privileged structure in drug discovery, with derivatives demonstrating a range of pharmacological effects, including anti-inflammatory activity and the potential to act as Formyl Peptide Receptor (FPR) agonists, which are relevant in immune response and inflammation studies . The specific structure of this acetamide-linked hybrid suggests it may interact with various enzymatic targets, making it a candidate for further pharmacological investigation in areas such as oncology and immunology. Researchers can utilize this compound as a chemical tool to probe biological pathways or as a starting point for the synthesis and optimization of new therapeutic agents. This product is intended for non-human research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1H-indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-19(22-16-7-6-15-10-11-21-18(15)12-16)13-24-20(26)9-8-17(23-24)14-4-2-1-3-5-14/h1-12,21H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZONNXLPBGNXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Synthesis of the Pyridazinone Ring: The pyridazinone ring can be constructed via cyclization reactions involving hydrazine derivatives and diketones.

    Linking the Two Moieties: The indole and pyridazinone structures can be linked through an acetamide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while substitution could introduce halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

Medicinal chemistry applications include the investigation of its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In the industrial sector, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “N-(1H-indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” exerts its effects would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Core Modifications

  • Pyridazinone Substituents: The phenyl group in the target compound (vs. Fluorine (e.g., ) and methoxy (e.g., ) substituents on aryl groups improve metabolic stability and selectivity via electronic effects.

Amide-Linked Moieties

  • Indol-6-yl vs. Pyridin-3-yl (): The indole group’s planar structure facilitates π-π stacking with aromatic residues in enzymes or receptors, while pyridine’s basic nitrogen may enhance solubility.
  • Triazole () and thiazole () analogs exhibit distinct hydrogen-bonding capabilities, altering target specificity.

Pharmacological Profiles

  • Anticancer Activity : Compounds with furan () or thiophene () substituents show cytotoxicity against cancer cell lines, but the target’s phenyl group may offer superior kinase inhibition due to steric complementarity .
  • Enzyme Inhibition: PDE4 Inhibition: Fluorinated analogs () achieve IC50 values in the nanomolar range, surpassing methoxy-substituted derivatives (). COX Inhibition: Pyridin-3-yl derivatives () demonstrate moderate COX-2 selectivity, suggesting the target’s indole group could enhance this via hydrophobic interactions .

Physicochemical Properties

  • Solubility : Furan-containing analogs () exhibit higher aqueous solubility (~25 µg/mL) compared to phenyl derivatives due to reduced hydrophobicity.
  • Stability : Fluorine substituents () resist oxidative metabolism, extending half-life in vivo.

Biological Activity

N-(1H-indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety linked to a pyridazinone structure, which is significant for various pharmacological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H16N4O2
InChI InChI=1S/C20H16N4O2/c25-19(22-16-7-6-15-10-11-21-18(15)12-16)13-24-20(26)9-8-17(23-24)14-4-2-1-3-5-14/h1-12,21H,13H2,(H,22,25)

The synthesis typically involves multi-step organic reactions:

  • Formation of the Indole Moiety : This can be achieved through Fischer indole synthesis or other methods.
  • Synthesis of the Pyridazinone Ring : Constructed via cyclization reactions involving hydrazine derivatives and diketones.
  • Linking the Two Moieties : The indole and pyridazinone structures are linked through acetamide bond formation using coupling reagents like EDCI or DCC .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity.
  • Receptor Modulation : Interaction with cellular receptors could modulate various signaling pathways.
  • DNA Intercalation : The compound might insert itself between DNA base pairs, affecting replication and transcription processes .

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Studies have demonstrated that indole derivatives possess significant anticancer properties. For instance:

  • Indole-based compounds showed submicromolar in vitro anti-cancer activity against various tumor cell lines.
  • Some derivatives were able to reduce melanoma xenotransplant growth in mouse models .

Antimicrobial Activity

Research has also highlighted antimicrobial properties:

  • Compounds related to this structure exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values suggest strong antibacterial effects, with certain derivatives showing MIC values as low as 1.99 μM against Staphylococcus aureus .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Anticancer Studies :
    • A study on indole derivatives indicated their ability to reverse glioma cell differentiation, showcasing potential for cancer therapy .
  • Antimicrobial Efficacy :
    • Another study reported that synthesized compounds showed effective antibacterial activity across multiple bacterial strains, with varying degrees of effectiveness based on structural modifications .

Q & A

(Basic) What established synthetic routes are available for N-(1H-indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps include:

  • Step 1: Preparation of the pyridazinone core via cyclocondensation of diketones with hydrazines under reflux in ethanol .
  • Step 2: Functionalization of the indole moiety through nucleophilic substitution or Buchwald-Hartwig amination .
  • Step 3: Final amide coupling using reagents like EDCI/HOBt or DCC in anhydrous DMF .

Optimization Strategies:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation .
  • Catalysts: Copper(I) iodide improves yields in Ullmann-type couplings for indole functionalization .
  • Purity Control: Intermediate purification via flash chromatography (ethyl acetate/hexane gradients) ensures high yields (>75%) .

(Basic) What analytical techniques are critical for structural characterization of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

Technique Application Example Data Reference
1H/13C NMR Confirms substituent positions and connectivityδ 7.8–8.2 ppm (pyridazinone protons)
HRMS Validates molecular formula[M+H]+ calculated: 378.1214; found: 378.1209
FT-IR Identifies functional groups (amide C=O at ~1670 cm⁻¹)C=O stretch at 1672 cm⁻¹
HPLC Assesses purity (>95% for pharmacological studies)Retention time: 12.3 min (C18 column)

(Basic) Which in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

  • Enzyme Inhibition: COX-1/COX-2 inhibition assays using fluorometric kits (IC50 determination) .
  • Antiproliferative Activity: MTT assays against cancer cell lines (e.g., SK-OV-3, DU-145) with dose-response curves (1–50 µM) .
  • Anti-inflammatory Screening: LPS-induced TNF-α suppression in RAW 264.7 macrophages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Reactant of Route 2
N-(1H-indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.